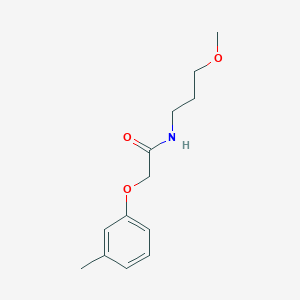![molecular formula C18H15BrClNO B5138542 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as BRAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. In materials science, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In nanotechnology, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been explored as a potential candidate for the development of drug delivery systems.
Mécanisme D'action
The mechanism of action of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell proliferation. Specifically, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of certain signaling pathways involved in cancer development. Additionally, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one for lab experiments is its ease of synthesis, which allows for large-scale production of the compound. Additionally, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one exhibits high stability and can be stored for extended periods of time without significant degradation. However, one limitation of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of interest is the development of novel materials based on 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one for use in electronic devices. Additionally, further exploration of the anticancer activity of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one and its mechanism of action could lead to the development of more effective cancer therapies. Finally, the potential applications of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one in nanotechnology and drug delivery systems warrant further investigation.
Méthodes De Synthèse
The synthesis of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one involves a multi-step process that begins with the reaction between 4-bromo-3-chloroaniline and cyclohexanone in the presence of a base. The resulting product is then subjected to further reactions, including a Friedel-Crafts acylation and a Suzuki coupling, to yield the final product.
Propriétés
IUPAC Name |
3-(4-bromo-3-chloroanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO/c19-17-7-6-14(11-18(17)20)21-15-8-13(9-16(22)10-15)12-4-2-1-3-5-12/h1-7,10-11,13,21H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAULTUWHKOKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC(=C(C=C2)Br)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5138472.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5138480.png)
![2-bromo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5138483.png)
![11-(allyloxy)-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5138488.png)
![17-(4-iodophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5138489.png)
![dimethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5138490.png)
![2-(3,4-dimethoxyphenyl)-4,4,5,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5138492.png)
![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5138507.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5138531.png)

![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)